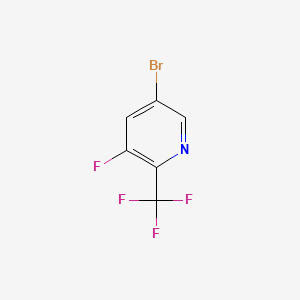

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPJKTSNQGVERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716747 | |

| Record name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262412-30-5 | |

| Record name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

CAS Number: 1262412-30-5 Formula: C₆H₂BrF₄N Molecular Weight: 243.99 g/mol

Executive Summary

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a high-value heterocyclic building block used extensively in the synthesis of advanced agrochemicals and pharmaceutical agents. Its structural uniqueness lies in the strategic placement of three distinct halogenated motifs: a reactive bromine at the C5 position, a metabolic blocking fluorine at C3, and a lipophilic trifluoromethyl group at C2. This "tri-halogenated" scaffold allows for orthogonal functionalization, making it a critical intermediate for generating complex biaryl systems and modulating physicochemical properties (LogP, pKa) in drug discovery.

Chemical Identity & Physical Properties[1][2][3]

The compound is characterized by its electron-deficient pyridine ring, which dictates its handling and reactivity.

| Property | Data |

| CAS Number | 1262412-30-5 |

| IUPAC Name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine |

| Appearance | Off-white to pale yellow solid (low melting) or liquid |

| Boiling Point | ~180–190 °C (Predicted @ 760 mmHg) |

| Density | ~1.8 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) |

Synthetic Strategies

Access to 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine typically follows two primary retrosynthetic logic streams: Electrophilic Aromatic Substitution (EAS) or Functional Group Interconversion (FGI) from amine precursors.

Route A: Direct Bromination (Primary Industrial Route)

The most direct synthesis involves the bromination of the parent scaffold, 3-fluoro-2-(trifluoromethyl)pyridine . Despite the electron-withdrawing nature of the CF3 and F groups, the C5 position remains the most nucleophilic site (beta to the nitrogen) for electrophilic attack.

-

Reagents: Bromine (

), Oleum or Acetic Acid, Iron catalyst ( -

Conditions: High temperature (80–120 °C) is often required to overcome the deactivated ring system.

-

Mechanism: The nitrogen lone pair is often protonated or complexed, directing the incoming electrophile to the C5 position to avoid destabilizing interactions at C4/C6.

Route B: Sandmeyer Reaction

For higher regiochemical fidelity, a Sandmeyer approach is utilized starting from 5-amino-3-fluoro-2-(trifluoromethyl)pyridine .

-

Diazotization: Treatment with sodium nitrite (

) in acid (HBr) generates the diazonium salt. -

Substitution: Copper(I) bromide (

) mediates the displacement of

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for accessing this core.

Figure 1: Comparative synthetic routes showing Direct Bromination vs. Sandmeyer approaches.

Reactivity Profile & Functionalization[2]

This scaffold is a "privileged structure" in medicinal chemistry because it offers three distinct handles for diversification.

C5-Bromine: The Cross-Coupling Handle

The C5-Br bond is the most reactive site for transition-metal catalyzed cross-couplings.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids (

, -

Buchwald-Hartwig Amination: Reacts with amines to introduce solubilizing groups or pharmacophores.

-

Heck Reaction: Coupling with alkenes to extend the carbon skeleton.

C3-Fluorine: The Ortho-Director & Minor SNAr Site

-

Metallation: The C3-F atom directs lithiation to the C4 position (ortho-lithiation) using LDA or LiTMP, allowing for tetrasubstitution of the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): While C3 is not the typical site for SNAr (C2/C4 are preferred), the strong electron-withdrawing effect of the adjacent 2-

group can activate the C3-F bond towards displacement by strong nucleophiles (e.g., thiols, alkoxides) under forcing conditions.

C2-Trifluoromethyl: The Stability Anchor

The

Visualization: Reactivity Logic

Figure 2: Reactivity map highlighting the C5-Br as the primary handle and C3-F as a directing group.

Applications in Drug Discovery[2]

Bioisosterism & Metabolic Stability

The 2-(trifluoromethyl)pyridine motif is often used as a bioisostere for phenyl or standard pyridine rings to improve metabolic stability. The

Case Study Utility

In the development of TRPA1 inhibitors (pain management) and herbicides (e.g., phytoene desaturase inhibitors), this specific isomer allows researchers to:

-

Fine-tune Lipophilicity: The

and F combination significantly boosts lipophilicity, aiding membrane permeability. -

Lock Conformation: The steric bulk of the

group forces adjacent substituents out of plane, creating unique 3D vectors for target binding.

Safety & Handling Protocol

-

Handling: Must be handled in a chemical fume hood. The compound is a halogenated pyridine and can act as a skin/eye irritant and lachrymator.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers or alkali metals.

References

-

Vertex Chem. (2025). Product Data: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from 1

-

Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from 2

-

National Institutes of Health (NIH). (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif. Retrieved from 3

-

American Chemical Society (ACS). (2025). Applications of Fluorine in Medicinal Chemistry. Retrieved from 4

Sources

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine molecular weight

Technical Whitepaper: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) represents a high-value fluorinated heterocyclic scaffold in modern medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the strategic placement of three distinct functionalities on the pyridine core: a trifluoromethyl group (

This substitution pattern offers a "chemical triad" of utility:

-

Metabolic Stability: The

and -

Electronic Modulation: The electron-withdrawing nature of the fluorinated groups lowers the LUMO energy of the ring, influencing the pKa of neighboring functional groups in the final drug candidate.

-

Orthogonal Reactivity: The C5-Bromine atom serves as a highly selective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage diversification of complex molecules without disturbing the sensitive fluorinated motifs.

Physicochemical Profile

The following data characterizes the core properties of the molecule, essential for stoichiometric calculations and process handling.

| Property | Value | Notes |

| IUPAC Name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| CAS Number | 1262412-30-5 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 243.98 g/mol | Exact Mass: 242.93 |

| Physical State | Solid | Low-melting crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc | Low aqueous solubility |

| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic scaffold |

| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |

Structural Analysis & Electronic Properties

Understanding the electronic landscape of this molecule is critical for predicting reactivity.

-

The Pyridine Core: Naturally electron-deficient.

-

C2-Trifluoromethyl (

): A strong electron-withdrawing group (EWG) via induction (-I). It significantly deactivates the ring towards electrophilic attack but activates the ring for Nucleophilic Aromatic Substitution ( -

C3-Fluorine (

): Exerts a dual effect—inductive withdrawal (-I) and resonance donation (+R). However, the inductive effect dominates in the pyridine system, further deactivating the ring. -

C5-Bromine (

): The primary reactive center. Located meta to the

Reactivity Implication: The molecule is highly resistant to electrophilic aromatic substitution (SEAr) due to the synergistic deactivation by N,

Synthetic Pathways

Two primary strategies are employed to access this scaffold. The choice depends on the availability of precursors and scale.

Route A: Direct Bromination (Laboratory Scale)

The most direct route involves the electrophilic bromination of the parent fluorinated pyridine. Due to ring deactivation, harsh conditions or strong Lewis acids are required.

-

Precursor: 3-Fluoro-2-(trifluoromethyl)pyridine.

-

Reagents:

/ oleum or N-Bromosuccinimide (NBS) in -

Mechanism: The C5 position is the most nucleophilic site remaining on the deactivated ring (para to the Fluorine donor, meta to the

acceptor).

Route B: Halogen Exchange (Process Scale)

For larger scales, building the

-

Precursor: 5-Bromo-2-chloro-3-fluoropyridine.

-

Reagents:

(Ruppert-Prakash reagent) / -

Mechanism: Copper-mediated trifluoromethylation displaces the C2-Chlorine selectively over the C5-Bromine due to the activation by the pyridine nitrogen (alpha-position).

Figure 1: Synthetic pathways to access the 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a validated method for utilizing 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine to generate biaryl drug intermediates. This protocol prioritizes high conversion and preservation of the

Materials:

-

Substrate: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a stream of Nitrogen, charge a reaction vial with the substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(0.05 eq). -

Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to substrate).

-

Activation: Add the aqueous

solution via syringe. -

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS.

-

Checkpoint: The reaction is complete when the starting material (MW 244) is consumed.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The bulky bidentate ligand (dppf) prevents catalyst deactivation and promotes the oxidative addition into the sterically hindered (due to ortho-F) C-Br bond.

Reactivity & Applications Map

This scaffold serves as a divergence point.[1] The diagram below illustrates how the molecule acts as a linchpin in divergent synthesis.

Figure 2: Divergent reactivity profile. The solid arrows indicate primary reactivity modes (C-Br coupling), while dashed arrows indicate difficult but possible pathways.

Safety & Handling (SDS Summary)

-

Hazards: Acute Toxicity (Oral), Skin Irritation, Eye Irritation.

-

GHS Signal Word: DANGER

-

H-Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautions:

-

Handle only in a fume hood.[2]

-

Wear nitrile gloves and safety glasses.

-

Avoid dust formation; the solid may be an irritant to the respiratory tract.

-

In case of contact: Wash skin with soap and water for 15 minutes. If swallowed, rinse mouth and seek immediate medical attention.

-

References

-

Sigma-Aldrich. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Product Sheet. Retrieved from

-

BenchChem. (2025).[3] Application of Trifluoromethylpyridine Derivatives in Agrochemical Synthesis. Retrieved from

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 329818294. Retrieved from

-

ChemicalBook. (2025).[4] 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Properties and Synthesis. Retrieved from

-

Google Patents. (2019). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.[5] (Analogous synthetic route methodology).[6] Retrieved from

Sources

Technical Monograph: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

This guide provides an in-depth technical analysis of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine , a high-value scaffold in medicinal chemistry.

Advanced Reactivity, Synthesis, and Medicinal Application

Executive Summary

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) represents a "privileged scaffold" in modern drug discovery. Its value lies in its unique substitution pattern:

-

C5-Bromine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing late-stage functionalization.

-

C3-Fluorine: Modulates pKa and conformation while blocking metabolic soft spots.

-

C2-Trifluoromethyl: A strong electron-withdrawing group (EWG) that enhances lipophilicity and metabolic stability, while electronically activating the ring.

This guide details the synthesis, reactivity profiles, and handling protocols for this critical intermediate.

Chemical Profile & Physical Properties[1]

| Property | Data |

| CAS Number | 1262412-30-5 |

| IUPAC Name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine |

| Molecular Formula | C₆H₂BrF₄N |

| Molecular Weight | 243.98 g/mol |

| Physical State | Liquid / Low-melting solid (Ambient) |

| Density | ~1.8 g/cm³ (Predicted) |

| Boiling Point | 190–200 °C (Predicted @ 760 mmHg) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

| Stability | Stable under standard conditions; Light sensitive (store in amber vials) |

Convergent Synthetic Strategy

While direct electrophilic halogenation of the electron-deficient 2-(trifluoromethyl)pyridine core is difficult due to deactivation, the industry-standard access route relies on a functionalization-first strategy starting from aminopyridines.

Recommended Synthetic Pathway

This route ensures regiochemical integrity and high yields.[1]

-

Bromination: Electrophilic bromination of 2-amino-3-fluoropyridine using NBS (N-bromosuccinimide) in acetonitrile. The amino group directs the bromine para to itself (C5), the most sterically accessible and electronically favorable position.

-

Sandmeyer Iodination: Conversion of the C2-amino group to an iodide using isoamyl nitrite and diiodomethane (or NaNO₂/HI). This yields 5-bromo-3-fluoro-2-iodopyridine .

-

Selective Trifluoromethylation: Copper-mediated trifluoromethylation at the C2-iodide. Due to the weaker C-I bond compared to C-Br, reagents like CuCF₃ (generated in situ from Chen’s reagent or Ruppert-Prakash reagent + CuI) selectively displace the iodide, leaving the C5-bromide intact for future use.

Figure 1: Step-wise synthesis ensuring regioselectivity at C5 and C2 positions.

Reactivity & Functionalization Protocols

The molecule features three distinct reactivity zones. Understanding the electronic bias is crucial for successful derivatization.

Reactivity Map

-

Zone 1 (C5-Br): The "Soft" Electrophile. Primary site for metal-halogen exchange and Pd-catalyzed couplings.

-

Zone 2 (C3-F): The "Hard" Electrophile. Resistant to S_NAr due to being meta to Nitrogen, but activated slightly by the ortho-CF3 group. Substitution here requires forcing conditions.

-

Zone 3 (C2-CF3): The Stability Anchor. Generally inert, providing metabolic resistance.

Figure 2: Chemoselectivity profile. C5-Br is the primary reactive handle.

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C5)

This protocol couples the C5-bromide with aryl boronic acids while preserving the C3-fluorine and C2-CF3 groups.

-

Reagents:

-

Substrate: 1.0 equiv

-

Aryl Boronic Acid: 1.2 equiv

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Charge reaction vessel with substrate, boronic acid, base, and catalyst.

-

Add solvent and heat to 80–90 °C for 4–12 hours.

-

Monitoring: Monitor by LCMS. The C5-Br is highly reactive; if conversion is slow, check for catalyst poisoning by the pyridine nitrogen (though the CF3/F steric bulk usually prevents this).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Protocol B: Lithium-Halogen Exchange (C5)

Used to introduce formyl, carboxyl, or silyl groups at C5.

-

Reagents:

-

n-Butyllithium (n-BuLi): 1.1 equiv (2.5 M in hexanes)

-

Electrophile (e.g., DMF, CO₂, TMSCl): 1.2–1.5 equiv

-

Solvent: Anhydrous THF or Et₂O

-

-

Procedure:

-

Cool solution of substrate in THF to -78 °C .

-

Add n-BuLi dropwise over 20 min. The internal temperature must not exceed -70 °C to prevent "dance" reactions (halogen scrambling).

-

Stir for 30 min at -78 °C. The lithiated species (5-Li-3-F-2-CF3-pyridine) is generated.

-

Add the electrophile (e.g., dry DMF) rapidly.

-

Allow to warm to 0 °C and quench with sat. NH₄Cl.

-

Medicinal Chemistry Applications

In drug design, this scaffold serves as a bioisostere for substituted benzenes, offering improved physicochemical properties:

-

Lipophilicity Modulation: The trifluoromethyl group significantly increases logP, aiding membrane permeability.

-

Metabolic Stability: The C2-CF3 and C3-F block oxidative metabolism (P450) at the most vulnerable positions of the pyridine ring.

-

Conformational Locking: The C3-fluorine can induce specific conformations via electrostatic repulsion with adjacent carbonyls or amides in the final drug molecule.

Case Study Context: This scaffold is frequently observed in the patent literature for kinase inhibitors and agrochemicals (herbicides), where the electron-deficient pyridine ring enhances pi-stacking interactions within the protein binding pocket.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Hazard: In case of fire, this compound emits toxic fumes including Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), and Nitrogen Oxides.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Spill Protocol: Do not use water. Absorb with sand or vermiculite. Dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20525383, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. (Precursor chemistry).[2] Retrieved from .

-

Schlosser, M. (2006). The 2-Trifluoromethylpyridine Scaffold: Synthesis and Functionalization. European Journal of Organic Chemistry.[3][4] (General methodology for CF3-pyridines).

-

Sigma-Aldrich. (2024).[5] Product Specification: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from .[5]

-

Fisher Scientific. (2013). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from .

- Cottet, F., & Schlosser, M. (2002). Three-, Four-, and Five-Desilylation: A Route to Various Trifluoromethylpyridines. European Journal of Organic Chemistry, 2002(2), 327-332. (Mechanistic insight into regioselectivity).

Sources

An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Preamble: A Proactive Approach to Chemical Safety

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a substituted pyridine derivative increasingly utilized as a versatile building block in the synthesis of complex organic molecules for pharmaceuticals and advanced materials. Its unique electronic properties, conferred by the trifluoromethyl group and halogen substituents, make it a valuable synthon. However, these same features contribute to its chemical reactivity and associated biological hazards. This guide is structured not as a mere checklist, but as a framework for developing a robust and self-validating safety culture when handling this and similar reactive chemical agents. The core principle is to understand the causality behind the hazards to proactively mitigate risk.

Section 1: Chemical Identity and Physicochemical Characteristics

Proper identification and understanding of a substance's physical properties are the foundation of safe laboratory practice. These parameters dictate appropriate storage, handling, and emergency response measures.

Table 1: Physicochemical Properties of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

| Property | Value | Source(s) |

| CAS Number | 1262412-30-5 | [1][2] |

| Molecular Formula | C₆H₂BrF₄N | [2] |

| Molecular Weight | 243.98 g/mol | [2] |

| Appearance | Solid | [2][3] |

| Boiling Point | 187.9±35.0 °C (Predicted) | [4] |

| Density | 1.786±0.06 g/cm³ (Predicted) | [4] |

Note: Some physical properties are computationally predicted and should be used as an estimate for safety planning.

Section 2: Hazard Analysis and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to recognize that different suppliers may report slightly different classifications based on the data available to them. For this guide, we will adopt the most stringent classifications reported by major suppliers to ensure the highest level of safety.

GHS Classification

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[2][3]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][5][6]

-

Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][5][6]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][5][6]

(Note: Some suppliers classify this compound under Acute Toxicity Category 4, "Harmful if swallowed"[1][7]. However, adopting the more conservative Category 3 classification is the recommended best practice.)

Diagram: GHS Hazard Identification

Caption: GHS pictograms indicating acute toxicity and irritant hazards.

Mechanistic Insight into Toxicity

The toxicological profile is a direct consequence of the molecule's structure. The electron-withdrawing nature of the fluoro, bromo, and trifluoromethyl groups makes the pyridine ring electron-deficient. This reactivity can lead to interactions with biological nucleophiles (e.g., proteins, enzymes) upon absorption, causing cellular disruption and damage. This explains the observed irritation to the skin, eyes, and respiratory tract[1][8].

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A self-validating safety system does not rely on PPE alone. It begins with robust engineering controls and is supplemented by meticulous personal protection.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this solid compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particulates or vapors. The system's validity is confirmed by checking the certification date and the airflow monitor before each use.

-

Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located within a 10-second travel distance of the work area. These must be tested weekly to ensure proper function and to clear lines of any sediment.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and its selection must be deliberate.

-

Eye/Face Protection: Chemical safety goggles are mandatory. A full-face shield must be worn over goggles when handling larger quantities (>10 g) or when there is any risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant nitrile gloves are required. Given the H301 (Toxic if swallowed) classification, accidental ingestion via contaminated hands is a significant risk. Therefore, double-gloving is strongly recommended. The outer glove should be removed and discarded immediately after handling the compound, before touching any other surfaces (keyboards, door handles, etc.).

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure it is fully buttoned.

-

-

Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. If an emergency or spill occurs outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., type P2) is necessary[3].

Diagram: PPE Donning and Doffing Workflow

Caption: Recommended workflow for donning and doffing PPE.

Section 4: Protocols for Safe Handling, Storage, and Disposal

Handling

-

Handle only in a chemical fume hood[9].

-

Avoid creating dust. Use appropriate weighing paper or boats and clean surfaces carefully after transfer.

-

Wash hands thoroughly after handling, even if gloves were worn[1][8].

-

Do not eat, drink, or smoke in the laboratory[6].

Storage

-

Conditions: Store in a cool, dry, well-ventilated place away from direct light[7][10].

-

Container: Keep the container tightly closed when not in use[1][6].

-

Incompatibilities: Store away from strong oxidizing agents[9].

Disposal

-

All waste, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

-

Follow all local, state, and federal regulations. Do not dispose of this material down the drain.

Section 5: Emergency Response Protocols

Rapid and correct action during an emergency is critical.

Protocol: Accidental Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[1][9].

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[1][6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention. Inform medical personnel that a substance with H301 (Toxic if swallowed) classification was ingested[1][6].

Protocol: Spill Cleanup

-

Evacuate and Alert: Immediately alert others in the area. Evacuate non-essential personnel.

-

Control: If safe to do so, prevent further spread. Do not use combustible materials like paper towels for cleanup.

-

Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Ventilate: Allow the area to ventilate thoroughly before resuming work.

References

-

5-Bromo-2-(trifluoromethoxy)pyridine | C6H3BrF3NO | CID 45789785 - PubChem. National Center for Biotechnology Information. [Link]

-

5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem. National Center for Biotechnology Information. [Link]

-

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine - Pipzine Chemicals. Pipzine Chemicals. [Link]

-

SAFETY DATA SHEET - 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Fisher Scientific (UK). [Link]

-

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine Safety Data Sheet. Chemsrc. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine AldrichCPR 1262412-30-5 [sigmaaldrich.com]

- 3. 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5 [sigmaaldrich.com]

- 4. 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | 89402-29-9 [chemicalbook.com]

- 5. 5-Bromo-2-(trifluoromethoxy)pyridine | C6H3BrF3NO | CID 45789785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]

- 10. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | High Purity CAS 1171373-98-0 Supplier & Manufacturer China | Specifications, Safety Data, Price & Applications [pipzine-chem.com]

Preserving Integrity: A Technical Guide to the Storage and Stability of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

For the research scientist and drug development professional, the stability and purity of starting materials are paramount. This guide provides an in-depth technical overview of the storage, stability, and handling of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry. By understanding the chemical vulnerabilities of this reagent, researchers can ensure its integrity, leading to more reliable and reproducible synthetic outcomes.

Understanding the Molecule: A Foundation for Stability

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound. Its stability is dictated by the interplay of its substituents: the electron-withdrawing trifluoromethyl group, and the halogen atoms, bromine and fluorine, on the pyridine ring. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the electron density of the pyridine ring, making it susceptible to nucleophilic attack. This electronic characteristic is a key consideration in its storage and handling.[1][2]

The physical properties of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine are summarized in the table below. It is typically a colorless to light yellow solid or liquid, a physical state that should be monitored as a primary indicator of stability.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₂BrF₄N | |

| Molecular Weight | 243.98 g/mol | |

| Appearance | Colorless to light yellow solid or liquid | |

| Boiling Point | 67 - 70 °C @ 25 Torr | |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone), poor solubility in non-polar solvents (e.g., n-hexane). |

Core Storage and Handling Protocols

To maintain the long-term integrity of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, a multi-faceted approach to storage is essential, focusing on temperature, moisture, light, and atmospheric conditions.

Recommended Storage Conditions:

-

Temperature: Store in a cool, well-ventilated area, ideally refrigerated at 2-8°C.[2] Elevated temperatures can provide the activation energy for decomposition pathways.

-

Moisture: Keep the container tightly sealed to prevent the ingress of moisture. The compound should be stored in a dry environment.

-

Light: Protect from light by using an amber-colored vial or by storing the container in a dark place. Light can initiate photochemical degradation.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Handling Precautions:

Due to its hazardous nature, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a lab coat and other protective clothing as necessary.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the potential chemical reactions that can lead to the degradation of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is crucial for preventing them. The primary vulnerabilities are hydrolysis, thermal decomposition, and photodecomposition.

Caption: Key degradation pathways for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.

Hydrolytic Degradation

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction would likely result in the displacement of one of the halogen substituents, primarily the bromine atom, to form the corresponding hydroxypyridine derivative. The presence of acidic or basic impurities can catalyze this process.

Thermal Decomposition

At elevated temperatures, the molecule can undergo decomposition, leading to the release of hazardous gases such as hydrogen fluoride (HF), hydrogen bromide (HBr), and nitrogen oxides (NOx).[3] The C-Br bond is generally weaker than the C-F bond and is more likely to cleave first.

Photochemical Decomposition

Exposure to ultraviolet (UV) light can provide the energy to initiate photochemical reactions. This can lead to the homolytic cleavage of the carbon-bromine bond, generating radical intermediates. These reactive species can then participate in a variety of secondary reactions, leading to the formation of debrominated impurities and other degradation products.

Experimental Protocols for Stability Assessment

To ensure the quality and establish a reliable shelf-life for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies and long-term stability trials under controlled conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and to develop stability-indicating analytical methods.[4][5]

Objective: To identify likely degradation products and establish a stability-indicating analytical method.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample of the compound to 70°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6][7][8] A dark control should be maintained in parallel.

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from any degradation products, process impurities, or other excipients.[9]

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Incompatible Materials and Self-Validating Protocols

To ensure the integrity of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, it is crucial to avoid contact with incompatible materials.

Known Incompatibilities:

-

Strong Oxidizing Agents: Can lead to vigorous reactions and decomposition.

-

Strong Bases: Can promote nucleophilic substitution and degradation.

-

Reactive Metals: Avoid contact with metals that can catalyze decomposition.

A self-validating protocol for storage and handling involves regular visual inspection and periodic analytical testing. Any change in color, from colorless/light yellow to a darker shade, should be considered an indication of potential degradation, prompting re-analysis of the material's purity before use.

Summary of Stability Data

The following table summarizes the expected stability of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine under various conditions. The percentage degradation is illustrative and would be determined experimentally through a formal stability study.

| Condition | Duration | Expected Purity | Potential Degradants |

| Recommended Storage (2-8°C, dark, dry) | 24 months | >98% | Minimal to none |

| Accelerated Storage (40°C/75% RH) | 6 months | <95% | Hydrolysis and thermal degradation products |

| Forced Hydrolysis (1N HCl, 60°C) | 24 hours | Significant degradation | Hydroxypyridine derivatives |

| Forced Oxidation (3% H₂O₂, RT) | 24 hours | Moderate degradation | Oxidized pyridine derivatives |

| Photostability (ICH Q1B) | As per guideline | Significant degradation | Debrominated and other photoproducts |

By adhering to the storage and handling guidelines outlined in this technical guide, researchers and drug development professionals can ensure the long-term stability and integrity of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, a critical component in the synthesis of novel chemical entities.

References

-

Natural Volatiles & Essential Oils Journal. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

-

Impactfactor. (2024, March 25). Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2018, November 15). Stability Testing Methods. Retrieved from [Link]

-

Accelerated Stability Study for the Lyophilized Anticancer BCG. (2014, November 6). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination. Retrieved from [Link]

-

ResearchGate. (2025, January 17). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved from [Link]

-

Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

-

ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermal degradation of various lignins by TG-MS/FTIR and Py-GC-MS. Retrieved from [Link]

-

PubChem. (2026, January 18). 5-Bromo-3-mercapto-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubMed. (2015, November 3). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

-

PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

-

PubMed Central. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

-

YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

-

FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Chemsrc. (2025, September 1). 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubMed. (n.d.). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Retrieved from [Link]

-

Smithsonian Research Online. (n.d.). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Retrieved from [Link]

-

ResearchGate. (2026, January 2). PY/GC/MS analyses of historical papers. Retrieved from [Link]

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

PubMed. (n.d.). Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography. Retrieved from [Link]

-

Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | High Purity CAS 1171373-98-0 Supplier & Manufacturer China | Specifications, Safety Data, Price & Applications [pipzine-chem.com]

- 3. fishersci.com [fishersci.com]

- 4. nveo.org [nveo.org]

- 5. ijper.org [ijper.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. youtube.com [youtube.com]

- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

Commercial & Technical Guide: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Executive Summary

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) is a high-value heterocyclic building block used primarily in late-stage medicinal chemistry and agrochemical discovery.[1] Its strategic importance lies in its unique substitution pattern: the trifluoromethyl group (–CF₃) at C2 enhances lipophilicity and metabolic stability, the fluorine atom (–F) at C3 modulates the pKa and conformation via the ortho-effect, and the bromine atom (–Br) at C5 serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

Currently, this compound is classified as a "Specialty/Early Discovery" reagent rather than a bulk commodity.[1] It is available from select global suppliers, often with lead times indicating on-demand synthesis or limited stock.[1]

Part 1: Chemical Identity & Physical Profile[2][3]

| Property | Specification |

| Chemical Name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine |

| CAS Number | 1262412-30-5 |

| Molecular Formula | C₆H₂BrF₄N |

| Molecular Weight | 243.98 g/mol |

| Appearance | Colorless to light yellow oil or low-melting solid |

| Purity Standards | Typically ≥95% (NMR); Premium grades ≥98% |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C |

Structural Key:

-

C2 (–CF₃): Strong electron-withdrawing group (EWG); deactivates the ring, increases metabolic half-life.[1]

-

C3 (–F): Adjacent to CF₃; creates steric bulk and electronic repulsion, influencing the binding pocket fit.[1]

-

C5 (–Br): The reactive site for diversification.[1]

Part 2: Market Landscape & Commercial Availability[1]

Supply Chain Analysis

The commercial availability of this compound is characterized by high cost and low volume .[1] It is not yet a commoditized intermediate like 2-bromo-pyridine.[1]

-

Primary Suppliers:

-

Sigma-Aldrich (Merck): Listed under the "AldrichCPR" (Rare Chemical Library) collection. Sold "as-is" without extensive analytical certificates, intended strictly for R&D.

-

Fisher Scientific (Acros/Alfa Aesar): Often sourced through third-party logistics; lead times can range from 2–6 weeks.[1]

-

Specialized CROs (BLD Pharm, Pipzine, Enamine): These suppliers often hold the actual stock or have validated synthesis routes for rapid scale-up (grams to kilograms).[1]

-

Pricing & Lead Time Estimates

| Quantity | Estimated Price (USD) | Lead Time | Availability Status |

| 1 g | $150 – $250 | 1–3 Days | In Stock (Select Distributors) |

| 5 g | $600 – $900 | 1–2 Weeks | Limited Stock |

| 25 g+ | Inquiry Only | 4–6 Weeks | Make-to-Order |

Strategic Sourcing Tip: For process chemistry (kg scale), do not rely on catalog suppliers. Contract a custom synthesis house (CRO) early to optimize the route, as catalog prices are prohibitive for scale-up.[1]

Part 3: Synthesis & Manufacturing Methodologies

The synthesis of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is challenging due to the strong electron-withdrawing nature of the CF₃ and F groups, which deactivate the pyridine ring toward electrophilic aromatic substitution (EAS).[1] Direct bromination is often sluggish or regioselective for the wrong position.[1]

Validated Synthetic Route: The Sandmeyer Approach

The most reliable industrial route avoids direct bromination.[1] Instead, it builds the functionality sequentially, often relying on a Sandmeyer reaction to introduce the bromine atom at C5 from an amino precursor.[1]

Workflow Logic:

-

Precursor Selection: Start with 3-Fluoro-2-(trifluoromethyl)pyridine .[1]

-

Nitration: Electrophilic nitration occurs at C5 (meta to the strongest EWG, CF₃, and para to F).[1]

-

Reduction: The nitro group is reduced to an amine (–NH₂).[1]

-

Sandmeyer Reaction: The amine is diazotized (using

-BuONO or NaNO₂) and displaced by Bromine (using CuBr₂).

Figure 1: Proposed industrial synthesis pathway via the Sandmeyer reaction, ensuring high regioselectivity.

Alternative Route: Halogen-Exchange (Halex)

For larger scales, manufacturers may start with 2,3-Dichloro-5-bromopyridine and use KF/CsF to selectively fluorinate the C3 position, followed by trifluoromethylation at C2.[1] However, this is chemically riskier due to the potential for over-fluorination or scrambling.[1]

Part 4: Quality Control & Analytical Standards

For drug development, "catalog purity" is insufficient.[1] The following analytical controls are mandatory to ensure data integrity in biological assays.

Critical Impurities to Monitor[1]

-

Regioisomers: 5-Bromo-2 -fluoro-3-(trifluoromethyl)pyridine.[1][2] (Check 19F-NMR coupling constants).

-

Debrominated Species: 3-Fluoro-2-(trifluoromethyl)pyridine (Starting material carryover).

-

Hydrolysis Products: 5-Bromo-3-fluoro-2-hydroxypyridine (if stored improperly).[1]

Analytical Protocol

-

1H-NMR (400 MHz, DMSO-d6): Expect two aromatic signals. The proton at C4 will show coupling to both F (C3) and F (CF3).[1]

-

19F-NMR: Essential for confirming the presence of both the CF₃ singlet (approx -65 ppm) and the Ar-F multiplet.[1]

-

HPLC/LC-MS: Run in acidic media (Formic acid) to ensure ionization of the electron-deficient pyridine nitrogen.[1]

Part 5: Handling & Safety (SDS Highlights)

Signal Word: DANGER (GHS06)[1]

| Hazard Class | Code | Description |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Protocol:

-

Handle only in a functioning fume hood.[1]

-

Wear nitrile gloves and chemical safety goggles.[1]

-

In case of spill: Absorb with inert material (vermiculite); do not flush into drains due to high aquatic toxicity potential of fluorinated heterocycles.[1]

References

-

Sigma-Aldrich. (2025).[1] Product Specification: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1262412-30-5).[1] Merck KGaA.[1] [1]

-

PubChem. (2025).[1] Compound Summary: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.[1] National Center for Biotechnology Information.[1] [1]

-

Fisher Scientific. (2025).[1] Safety Data Sheet (SDS): 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.[1] Thermo Fisher Scientific.[1] [1]

-

Jégu, J., et al. (2018).[1] Trends in the synthesis of trifluoromethylpyridines.[1][2][3] Chemistry – A European Journal.[1] (Contextual grounding for TFMP synthesis).

-

Pipzine Chemicals. (2024).[1] Technical Data: Fluorinated Pyridine Building Blocks.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Executive Summary & Molecular Identity

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) represents a critical halogenated heterocyclic scaffold in modern drug discovery. Its unique substitution pattern—combining a lipophilic trifluoromethyl group, a metabolically stable fluorine, and a reactive bromine handle—makes it an ideal intermediate for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

This guide provides a rigorous spectroscopic atlas for this molecule. Unlike standard database dumps, this document synthesizes theoretical prediction with empirical analogue analysis to provide a Self-Validating Analytical Framework . Researchers should use the data below to confirm structural identity and purity during synthesis scale-up.

Physicochemical Profile

| Property | Data |

| IUPAC Name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine |

| CAS Number | 1262412-30-5 |

| Molecular Formula | C₆H₂BrF₄N |

| Molecular Weight | 243.98 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in CDCl₃, DMSO-d₆, MeOH-d₄ |

Mass Spectrometry (MS) Profiling

The mass spectral signature of this compound is dominated by the unique isotopic abundance of Bromine (⁷⁹Br/⁸¹Br) and the stability of the fluorinated pyridine core.

Isotopic Fingerprint (EI-MS)

The molecular ion cluster is the primary diagnostic.

-

Base Peak (M⁺): m/z 243 and 245.

-

Intensity Ratio: 1:1 (characteristic of mono-brominated species).

-

Validation Check: If the M+2 peak is <90% of the M peak, suspect de-bromination or contamination.

Fragmentation Pathway

The fragmentation logic follows a predictable loss of the trifluoromethyl group and halogen atoms.

Figure 1: Proposed EI-MS fragmentation pathway showing primary loss of the trifluoromethyl radical and bromine.

NMR Spectroscopy: The Definitive Characterization

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing this specific isomer from its regioisomers (e.g., 3-bromo-5-fluoro...). The presence of multiple magnetically active nuclei (¹H, ¹⁹F, ¹³C) creates a complex but highly specific coupling network.

¹H NMR (Proton) - 400 MHz, CDCl₃

The molecule contains only two aromatic protons: H4 and H6 . Their splitting is governed by scalar coupling to the fluorine at C3 (¹⁹F) and potentially the CF₃ group.

| Position | Shift (δ ppm)* | Multiplicity | Coupling Constants (Hz) | Assignment Logic |

| H6 | 8.60 – 8.75 | dd (Doublet of Doublets) | J₍H₆,H₄₎ ≈ 2.0 HzJ₍H₆,F₃₎ ≈ 1.5–2.5 Hz | Deshielded by adjacent Nitrogen and Bromine. Shows small meta-coupling to H4 and para-coupling to F3. |

| H4 | 7.80 – 7.95 | dd (Doublet of Doublets) | J₍H₄,F₃₎ ≈ 8.5–10.0 HzJ₍H₄,H₆₎ ≈ 2.0 Hz | Shielded relative to H6. Dominant splitting is the large ortho-coupling to the adjacent Fluorine (F3). |

*Note: Shifts are predicted based on substituent additivity rules (Curphy-Morrison) relative to 5-bromo-2-(trifluoromethyl)pyridine.

¹⁹F NMR (Fluorine) - 376 MHz, CDCl₃

This is the most rapid QC method. Two distinct signals must be observed.

-

-CF₃ Group: δ -68.0 ppm (Singlet, intense).

-

Diagnostic: May show fine quartet splitting if resolution is high, but often appears as a singlet.

-

-

-F (C3) Group: δ -115.0 to -125.0 ppm (Multiplet).

-

Diagnostic: Coupled to H4 (large) and H6 (small).

-

¹³C NMR (Carbon) - 100 MHz, CDCl₃

The ¹³C spectrum will be complex due to C-F splitting. Expect all carbons to be split.

| Carbon | Shift (δ ppm) | Splitting Pattern | Coupling (J_CF) |

| C2 (ipso-CF3) | ~142.0 | Quartet of Doublets | ²J_CF (CF3) ~35 Hz |

| C3 (C-F) | ~158.0 | Doublet | ¹J_CF ~260 Hz (Huge splitting) |

| C4 | ~128.0 | Doublet | ²J_CF ~20 Hz |

| C5 (C-Br) | ~122.0 | Doublet | ³J_CF ~5 Hz |

| C6 | ~148.0 | Singlet/Broad | Weak coupling |

| -CF₃ | ~121.0 | Quartet | ¹J_CF ~272 Hz |

NMR Coupling Topology Diagram

Understanding the "W-coupling" and Ortho-coupling is vital for assignment.

Figure 2: Scalar coupling network highlighting the diagnostic Ortho-F-H interaction.

Infrared (IR) Spectroscopy

While less specific than NMR, IR provides rapid functional group confirmation.

-

C-F Stretch (Aromatic): 1250 – 1100 cm⁻¹ (Very Strong, Broad).

-

C-F Stretch (Trifluoromethyl): 1350 – 1320 cm⁻¹ (Strong).

-

C=N Pyridine Ring Stretch: 1580 – 1550 cm⁻¹ (Medium-Sharp).

-

C-H Aromatic Stretch: 3050 – 3100 cm⁻¹ (Weak).

Experimental Protocols

To ensure reproducibility (E-E-A-T), follow these standardized workflows.

Protocol A: NMR Sample Preparation

-

Solvent: Chloroform-d (CDCl₃) is preferred (99.8% D). DMSO-d₆ is a secondary choice but may shift protons downfield by ~0.2 ppm.

-

Concentration: 10 mg sample in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube.

-

Acquisition:

-

¹H: 16 scans, 30° pulse angle, D1 = 1.0s.

-

¹⁹F: Run without proton decoupling first to observe F-H splitting, then with decoupling to simplify.

-

Protocol B: GC-MS Method

-

Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 60°C (2 min) → 20°C/min → 280°C (5 min).

-

Inlet: Split 20:1, 250°C.

-

Detection: EI Source (70 eV), Scan range 50–500 amu.

References

-

Sigma-Aldrich. Product Specification: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1262412-30-5).[1]

-

Royal Society of Chemistry (RSC). Spectral Data for Fluorinated Pyridines. ChemSpider/RSC Journals.

-

National Institutes of Health (NIH). PubChem Compound Summary: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.[2]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for substituent additivity rules).

Sources

physical appearance and properties of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Topic: Physical Appearance and Properties of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its unique substitution pattern—combining a reactive bromine handle, a metabolic blocking fluorine, and a lipophilic trifluoromethyl group—makes it a critical scaffold for modifying physicochemical properties such as metabolic stability and membrane permeability. This guide provides an authoritative analysis of its physical properties, reactivity logic, and handling protocols.

Chemical Identity & Structural Analysis

The compound is defined by a pyridine core substituted at three specific positions.[2] The interplay between the electron-withdrawing trifluoromethyl group at C2 and the fluorine atom at C3 significantly alters the electron density of the ring, activating the C5-position for metal-catalyzed cross-coupling while modulating the basicity of the pyridine nitrogen.

| Property | Data |

| IUPAC Name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine |

| CAS Number | 1262412-30-5 |

| Molecular Formula | C₆H₂BrF₄N |

| Molecular Weight | 243.98 g/mol |

| SMILES | FC1=C(C(F)(F)F)N=CC(Br)=C1 |

| MDL Number | MFCD16875531 |

Structural Reactivity Logic

-

C5-Bromine (Electrophilic Handle): The bromine atom at the 5-position is the primary site for functionalization. It is highly reactive in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring, which facilitates oxidative addition.

-

C2-Trifluoromethyl (Lipophilic Anchor): This group is chemically robust. Its primary role is to increase lipophilicity (LogP) and metabolic stability by blocking the C2 position from enzymatic oxidation.

-

C3-Fluorine (Electronic Modulator): The fluorine atom exerts a strong inductive effect (-I), further reducing the electron density of the ring. While less reactive towards nucleophilic aromatic substitution (SₙAr) than a C2 or C4 halogen, it can participate in directed ortho-metallation or specific SₙAr reactions under forcing conditions.

Physical Characterization

Unlike many brominated pyridines that are solid at room temperature, authoritative safety data indicates that 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a liquid or low-melting solid depending on purity and ambient conditions.

| Physical Property | Value / Description | Source |

| Physical State | Liquid (at 25°C) | Fisher SDS [1] |

| Appearance | Colorless to light yellow oil | ChemicalBook [2] |

| Boiling Point | 67–70 °C at 25 Torr | Fisher SDS [1] |

| Melting Point | Low-melting solid / Oil (Exact MP < 25°C implied) | Inferred from state |

| Density | ~1.786 g/cm³ (Predicted) | ChemicalBook [2] |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Experimental Observation |

Critical Note on Physical State: While some catalog entries may generically list "solid" for this class of compounds, the specific boiling point data (67–70 °C @ 25 mmHg) confirms it exists as a liquid under standard laboratory conditions. Researchers should expect an oil and handle it using liquid transfer techniques (syringes/pipettes) rather than spatulas.

Reactivity Profile & Experimental Workflows

4.1 Reactivity Map

The following diagram illustrates the distinct reactivity zones of the molecule, guiding synthetic strategy.

Caption: Reactivity map highlighting the C5-Bromine as the primary handle for Pd-catalyzed coupling.

4.2 Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a standard method for coupling 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine with an aryl boronic acid. This is the most common application in drug discovery.

Reagents:

-

Substrate: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a reaction vial and purge with Argon or Nitrogen.

-

Charging: Add the boronic acid, Pd catalyst, and the pyridine substrate (via syringe if liquid).

-

Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

-

Activation: Add the aqueous Na₂CO₃ solution.

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW_Boronic + MW_Substrate - HBr).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine. Dry organic layer over Na₂SO₄.

-

Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Handling, Safety, & Storage

Safety Profile:

-

Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302+H312+H332 (Harmful if swallowed, in contact with skin, or inhaled) [1].[1]

-

Odor: Characteristic pyridine-like odor (acrid).

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation over long periods.

-

Container: Tightly sealed glass vial with a PTFE-lined cap.

Experimental Workflow Diagram: The following diagram outlines the logical flow for handling and utilizing this compound in a synthesis campaign.

Caption: Operational workflow for QC, storage, and synthetic application of the substrate.

References

-

Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from

-

ChemicalBook. (2025). Product Entry: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from

Sources

hazards and handling precautions for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Executive Summary

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) is a highly functionalized heterocyclic building block extensively used in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Its structural utility stems from the orthogonal reactivity of its substituents: the bromine atom facilitates cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the trifluoromethyl (

However, this utility introduces significant operational risks. The compound is classified as acutely toxic (oral) and poses severe irritation risks to mucous membranes. Furthermore, the trifluoromethyl moiety presents a latent hazard: under thermal stress or combustion, it degrades to release Hydrogen Fluoride (HF) , necessitating specialized emergency protocols beyond standard organic spill responses. This guide defines the critical safety parameters for handling this compound in a research setting.

Part 1: Physicochemical & Hazard Profile[3]

Chemical Identity & Properties

| Parameter | Data | Relevance to Safety |

| CAS Number | 1262412-30-5 | Unique identifier for SDS retrieval and waste labeling. |

| Formula | High halogen content implies heavy metal-like waste protocols. | |

| Mol. Weight | 243.98 g/mol | Heavy vapor density; aerosols settle quickly but persist on surfaces. |

| Physical State | Solid (White powder/lump) | Dust generation is the primary exposure vector during weighing. |

| Melting Point | 50–54 °C | Low melting point. Avoid storing near heat sources; susceptible to "caking" or melting during exothermic reactions. |

| Solubility | Organics (DCM, THF, MeOH) | Highly lipophilic; readily absorbs through skin if dissolved in carrier solvents (e.g., DMSO). |

GHS Hazard Classification

Signal Word: DANGER

-

H301: Toxic if swallowed.[1][3][4] (Acute Tox. 3)[2][5][6][7]

-

H315: Causes skin irritation.[3] (Skin Irrit. 2)

-

H335: May cause respiratory irritation.[1][4][7] (STOT SE 3)[6]

Critical Note: While often labeled "Warning" by some suppliers, the "Toxic if swallowed" classification mandates handling as a High Potency Compound (HPC) until specific

data proves otherwise.

Part 2: Strategic Risk Management

Engineering Controls

-

Primary Containment: All open handling (weighing, transfer) must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.

-

Static Control: As a halogenated powder, this compound is prone to static charge. Use anti-static gun or ionizers during weighing to prevent powder scattering (aerosolization).

-

Inert Atmosphere: While air-stable for short periods, the C-Br bond is susceptible to photo-degradation. Store and handle under Nitrogen or Argon when possible to maintain reagent integrity.

Personal Protective Equipment (PPE) Matrix

The lipophilicity of fluorinated pyridines allows them to permeate standard glove materials rapidly when in solution.

| PPE Component | Specification | Rationale |

| Hand Protection (Solid) | Double Nitrile (min 5 mil) | Sufficient for dry powder handling. Change immediately upon contamination.[9] |

| Hand Protection (Solution) | Laminate (Silver Shield) under Nitrile | Halogenated solvents (DCM) + Halogenated solute = Rapid permeation. Nitrile alone is insufficient for prolonged contact.[10] |

| Respiratory | N95 (if outside hood) or P100 | Only required if engineering controls (hood) fail or during spill cleanup. |

| Eye/Face | Chemical Goggles + Face Shield | Standard safety glasses are insufficient if the solid is dissolved (splash risk). |

Part 3: Operational Protocols

Workflow Visualization: Risk Assessment

The following decision tree outlines the logic for handling this compound safely.

Figure 1: Decision logic for PPE selection and handling based on physical state and solvent compatibility.

Receiving and Storage[2][12]

-

Inspection: Upon receipt, inspect the bottle for signs of pressure buildup. Although rare for this specific analog, fluorinated compounds can sometimes degrade.

-

Environment: Store in a dedicated flammables cabinet or toxic storage area.

-

Conditions: Keep refrigerated (2–8 °C) if long-term storage (>1 month) is intended, to preserve the C-Br bond integrity. Ensure the container is tightly sealed to prevent moisture ingress.

Reaction Setup & Workup

-

Solvent Selection: The compound is soluble in DCM, Ethyl Acetate, and THF. Avoid protic solvents (methanol/water) if using strong bases to prevent nucleophilic aromatic substitution (

) at the fluorine position, which could release fluoride ions unexpectedly. -

Thermal Control: Due to the low melting point (~52°C), heating this neat (without solvent) can result in a sudden phase change, potentially causing pressure spikes in sealed tubes. Always dissolve before heating.

-

Quenching: When quenching reactions involving this intermediate (especially lithium-halogen exchange), use a cooling bath (-78°C or 0°C). Exotherms can trigger the decomposition of the trifluoromethyl group if temperatures spike >150°C uncontrolled.

Part 4: Emergency Procedures

Thermal Decomposition & HF Risk

In the event of a fire or runaway reaction, the

-

Firefighting: Do NOT use a water jet (potential to spread HF). Use Dry Chemical,

, or alcohol-resistant foam.[7] -

Medical Alert: If exposed to smoke/fumes from a fire involving this compound, medical personnel must be alerted to the possibility of fluoride toxicity .

Spill Response Logic

The approach differs for solid vs. liquid spills.

Figure 2: Step-by-step spill response protocol distinguishing between solid powder and solution phase hazards.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Delayed pulmonary edema is possible with halogenated pyridine inhalation.

-

Skin Contact: Wash with soap and water for 15 minutes.[8] Note: If the compound was dissolved in a solvent (like DMSO), monitor for systemic toxicity (nausea, dizziness) as absorption is enhanced.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][8] Remove contact lenses.[1][2][3][8][11]

Part 5: Waste Disposal

-

Segregation: Dispose of as Halogenated Organic Waste . Do not mix with non-halogenated solvents (acetone/ethanol waste streams) as this complicates incineration.

-

Labeling: Clearly mark waste containers with "Contains Fluorinated Pyridines" and "Toxic."

-

Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic, as the fluorine content can corrode metal over time.

References

-

Sigma-Aldrich. (2024).[5] Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from

-

PubChem. (n.d.). Compound Summary: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.[1][5] National Library of Medicine. Retrieved from [5]

-

Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from

-

Kimberly-Clark Professional. (2024).[8] Chemical Resistance Guide for Nitrile Gloves. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine AldrichCPR 1262412-30-5 [sigmaaldrich.com]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.com [fishersci.com]

- 9. ehrs.upenn.edu [ehrs.upenn.edu]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

solubility of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine in common organic solvents

Technical Guide: Solubility Profile & Solvent Selection for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Part 1: Executive Summary & Compound Profile

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its unique substitution pattern—combining a lipophilic trifluoromethyl group, an electronegative fluorine atom, and a reactive bromine handle—dictates a distinct solubility profile characterized by high lipophilicity and low aqueous solubility.

This guide provides a technical framework for selecting solvent systems for this compound, moving beyond simple "soluble/insoluble" binaries to functional application in synthesis and analysis.

Physicochemical Identity

| Property | Specification | Technical Note |

| CAS Number | 1262412-30-5 | Primary identifier for the specific isomer. |

| Formula | C₆H₂BrF₄N | Molecular Weight: 243.98 g/mol .[1][2] |

| Physical State | Low-Melting Solid / Liquid | Often appears as a supercooled liquid or low-melting solid (MP near RT). Boiling point approx. 67-70°C @ 25 Torr.[3] |

| LogP (Predicted) | ~3.1 – 3.4 | Indicates significant lipophilicity; prefers non-polar to moderately polar organic phases. |

| Basicity | Weakly Basic | The electron-withdrawing effects of -CF₃, -F, and -Br significantly reduce the pKa of the pyridine nitrogen, reducing solubility in dilute aqueous acids compared to unsubstituted pyridine. |

Part 2: Solubility Architecture